1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513138
InChI: InChI=1S/C10H9N3O3/c14-10(15)9-6-11-12-13(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)
SMILES:
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17513138

Molecular Formula: C10H9N3O3

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid -

Specification

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
IUPAC Name 3-phenylmethoxytriazole-4-carboxylic acid
Standard InChI InChI=1S/C10H9N3O3/c14-10(15)9-6-11-12-13(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)
Standard InChI Key HFENZNCAWZPFBB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CON2C(=CN=N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The 1-position is substituted with a benzyloxy group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}-), while the 5-position hosts a carboxylic acid (COOH-\text{COOH}) functional group (Figure 1). This arrangement confers unique electronic and steric properties, enabling participation in hydrogen bonding, π-π stacking, and acid-base reactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1784429-48-6
Molecular FormulaC10H9N3O3\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{3}
Molecular Weight219.20 g/mol
Purity≥97% (HPLC)

Synthesis and Manufacturing

One-Step Synthesis from Azide Precursors

A patented method (US6642390B2) describes the synthesis of 1,2,3-triazole carboxylic acids via a one-step reaction between an azide and a keto-ester derivative . For 1-(benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid, the protocol involves:

  • Reacting 1-azido-2-methoxycyclohexane with a benzyloxy-substituted keto-ester in aqueous ethanol.

  • Heating the mixture at 80°C for 16 hours under basic conditions (K2_2CO3_3).

  • Neutralizing the aqueous phase with HCl to precipitate the product.

Table 2: Synthesis Conditions and Yields

ParameterValue
Solvent SystemAqueous ethanol (95%)
Temperature80°C
Reaction Time16 hours
BaseK2_2CO3_3 (3 equivalents)
Yield30–95%

This method is scalable up to 100 g and avoids chromatographic purification, making it industrially viable .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group enhances water solubility compared to non-polar triazole derivatives, while the benzyloxy group contributes to lipophilicity. Experimental data suggest:

  • Aqueous Solubility: ~5 mg/mL at pH 7.4 (inferred from structural analogs) .

  • Stability: Stable under inert storage conditions (−20°C, desiccated) but prone to hydrolysis in strongly acidic or basic environments .

Applications in Medicinal Chemistry

CompoundTargetIC50_{50}/MIC
Hydroxytriazole 1 AKR1C30.19 µM
Benzylthio-triazole S. aureus8 µg/mL

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the benzyloxy group with alternative substituents alters physicochemical and biological profiles:

Table 4: Comparison with Triazole Derivatives

CompoundSubstituentKey Property
1-(Phenylmethoxy)Phenyl groupReduced solubility
4-(Benzylthio) ThioetherEnhanced lipophilicity
5-Methyl-triazole Methyl groupIncreased metabolic stability

The benzyloxy-carboxylic acid combination in 1-(benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid optimizes solubility and target engagement, making it superior for drug delivery applications .

Industrial and Research Applications

Pharmaceutical Intermediates

MolCore BioPharmatech manufactures the compound as a high-purity intermediate (>97%) for APIs targeting:

  • Oncology: As AKR1C3 inhibitors for hormone-resistant prostate cancer .

  • Anti-Infectives: As precursors for broad-spectrum antimicrobial agents .

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